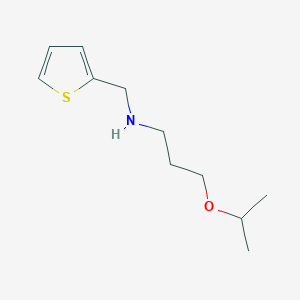![molecular formula C14H19N3S B1306527 [(3-Imidazol-1-il-propil)-(4-metilsulfanil-bencil)-amina] CAS No. 797770-11-7](/img/structure/B1306527.png)
[(3-Imidazol-1-il-propil)-(4-metilsulfanil-bencil)-amina]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine is a chemical compound with the molecular formula C14H19N3S and a molecular weight of 261.39 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an imidazole ring and a methylsulfanyl-benzyl group .
Aplicaciones Científicas De Investigación
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of specialty chemicals and materials.
Métodos De Preparación
The synthesis of (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-imidazol-1-yl-propylamine and 4-methylsulfanyl-benzyl chloride.
Reaction Conditions: The two starting materials are reacted under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Análisis De Reacciones Químicas
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Mecanismo De Acción
The mechanism by which (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with metal ions and enzymes, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect pathways related to protein synthesis and degradation, depending on its specific interactions with target proteins.
Comparación Con Compuestos Similares
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine can be compared with other similar compounds, such as:
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-phenyl)-amine: Similar structure but with a phenyl group instead of a benzyl group.
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-ethyl)-amine: Similar structure but with an ethyl group instead of a benzyl group.
Propiedades
IUPAC Name |
3-imidazol-1-yl-N-[(4-methylsulfanylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-18-14-5-3-13(4-6-14)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONVNBLFRADQRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)

![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)
![2-[(Thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B1306468.png)

![3-Chloro-1-dibenzo[b,f]azepin-5-yl-propan-1-one](/img/structure/B1306476.png)

![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)
![2-[(3-Methyl-thiophen-2-ylmethyl)-amino]-butan-1-ol](/img/structure/B1306485.png)



